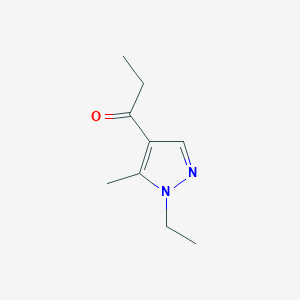![molecular formula C15H11F3O2 B7763255 Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763255.png)
Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
概要
説明
Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate is an organic compound that features a trifluoromethyl group attached to a biphenyl structure. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electronegativity. These properties make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate typically involves the trifluoromethylation of a biphenyl precursor. One common method is the reaction of a biphenyl derivative with trifluoromethyltrimethylsilane in the presence of a catalyst such as copper(I) iodide. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3’-(trifluoromethyl)[1,1’-biphenyl]-4-methanol.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential in developing pharmaceuticals with improved metabolic stability and bioavailability.
作用機序
The mechanism by which Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate exerts its effects is primarily through its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to improved efficacy and selectivity in pharmaceutical applications .
類似化合物との比較
Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a solvent.
Hexafluoroacetone: A trifluoromethyl-containing compound used in organic synthesis.
Uniqueness: Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as high thermal stability and significant electronegativity, making it valuable in specialized applications where these properties are advantageous .
特性
IUPAC Name |
methyl 4-[3-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)11-7-5-10(6-8-11)12-3-2-4-13(9-12)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJLGUUJIJBMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate](/img/structure/B7763228.png)
![[1,1'-Biphenyl]-4-propanoicacid, 4'-chloro-](/img/structure/B7763233.png)


![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7763244.png)

![Methyl 3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763260.png)
![Methyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763264.png)
![Methyl 2'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763269.png)
